molecular formula C8H14N2 B15326331 2,6-Dimethylpiperidine-1-carbonitrile CAS No. 97226-77-2

2,6-Dimethylpiperidine-1-carbonitrile

Cat. No.: B15326331
CAS No.: 97226-77-2
M. Wt: 138.21 g/mol
InChI Key: ZILWOPGCCUNDSO-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidine-1-carbonitrile is a piperidine derivative featuring methyl groups at positions 2 and 6 of the heterocyclic ring and a cyano (-CN) substituent at position 1. The cyano group enhances polarity and reactivity, while methyl groups influence steric hindrance and lipophilicity. Such compounds are often explored in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

CAS No.

97226-77-2

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2,6-dimethylpiperidine-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-7-4-3-5-8(2)10(7)6-9/h7-8H,3-5H2,1-2H3

InChI Key

ZILWOPGCCUNDSO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpiperidine-1-carbonitrile typically involves the reaction of 2,6-dimethylpiperidine with cyanogen bromide or other nitrile-forming reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of palladium-catalyzed hydrogenation processes and other catalytic methods to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpiperidine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2,6-Dimethylpiperidine-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpiperidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs from the provided evidence to infer properties of 2,6-Dimethylpiperidine-1-carbonitrile.

2.1 1-Benzylpiperidine-2,6-dicarbonitrile (CAS 98195-08-5)
  • Molecular Formula : C₁₄H₁₅N₃
  • Molecular Weight : 225.29 g/mol
  • Key Features: Two cyano groups at positions 2 and 4. Benzyl substituent at position 1. Higher lipophilicity (XLogP3: 2.2) due to aromatic and alkyl groups .
  • Structural Differences vs. Target Compound: Additional cyano group and benzyl substituent increase molecular weight and steric bulk. Higher hydrogen bond acceptor count (3 vs. 1 in this compound), affecting solubility and binding interactions.
2.2 1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0)
  • Molecular Formula : C₁₂H₂₀N₂
  • Molecular Weight : 192.3 g/mol
  • Key Features: Cyclohexane ring fused to the piperidine system. Single cyano group on the cyclohexane moiety. Crystalline solid with ≥95% purity and long-term stability .
  • Structural Differences vs. Target Compound: The cyclohexane ring introduces rigidity and alters solubility compared to the purely piperidine-based structure. Lower nitrogen content (2 vs.
2.3 cis-2,6-Dimethylpiperidine (CAS 766-17-6)
  • Molecular Formula : C₇H₁₅N
  • Molecular Weight : 113.2 g/mol
  • Key Features: Methyl groups at positions 2 and 6 but lacks the cyano group. Simpler structure with lower molecular weight and polarity .
  • Structural Differences vs. Target Compound: Absence of the cyano group reduces electronegativity and reactivity. Higher basicity due to the free amine group.

Data Table: Comparative Analysis

Property This compound 1-Benzylpiperidine-2,6-dicarbonitrile 1-Piperidinocyclohexanecarbonitrile cis-2,6-Dimethylpiperidine
Molecular Formula C₈H₁₄N₂ (hypothetical) C₁₄H₁₅N₃ C₁₂H₂₀N₂ C₇H₁₅N
Molecular Weight (g/mol) ~138.2 (estimated) 225.29 192.3 113.2
Substituents 2,6-dimethyl; 1-cyano 1-benzyl; 2,6-dicyano Cyclohexane-cyano; 1-piperidine 2,6-dimethyl
XLogP3 ~1.5 (estimated) 2.2 Not reported ~1.8 (estimated)
Hydrogen Bond Acceptors 2 3 2 1
Physical State Likely liquid or low-melting solid Not reported Crystalline solid Liquid

Key Research Findings

Impact of Cyano Groups: The presence of cyano groups (as in 1-benzylpiperidine-2,6-dicarbonitrile) increases molecular polarity and hydrogen-bonding capacity, which may enhance binding to biological targets but reduce membrane permeability .

Structural Rigidity: Compounds like 1-piperidinocyclohexanecarbonitrile demonstrate how fused ring systems alter conformational flexibility and solubility .

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